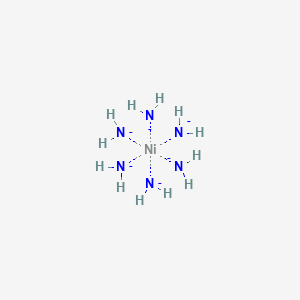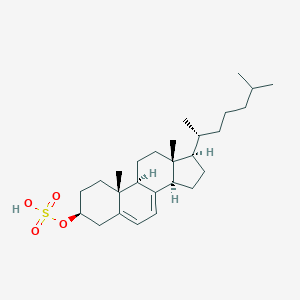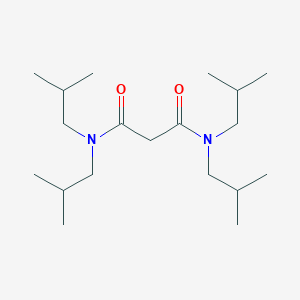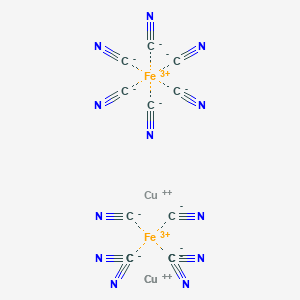
Nickel ammine bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Nickel ammine bromide synthesis is analogous to that of other nickel(II) complexes, where coordination chemistry plays a pivotal role. For instance, nickel(III) complexes with bi- and multi-dentate phosphorus and arsenic ligands are synthesized through halogen oxidation, highlighting the versatility of nickel in forming various coordination complexes (Gray et al., 1984).
Molecular Structure Analysis
The molecular structure of nickel complexes can vary significantly. For example, a study on nickel bromine boracite revealed an orthorhombic system, demonstrating the complex crystalline structures nickel compounds can adopt (Abrahams et al., 1981). Such detailed analyses are crucial for understanding the structural basis of nickel ammine bromide's properties.
Chemical Reactions and Properties
Nickel complexes exhibit diverse chemical reactivity. For instance, the oxidation of nickel(II) by bromine has been studied, providing insights into the electron transfer processes and the formation of nickel(III) and nickel(IV) species. This reactivity is relevant to understanding the chemical behavior of nickel ammine bromide in various conditions (Lappin et al., 1987).
Physical Properties Analysis
The physical properties of nickel complexes, such as magnetic and optical characteristics, are influenced by their molecular structure. Studies on nickel complexes with different ligands provide a basis for predicting the physical properties of nickel ammine bromide, including its magnetic susceptibility and color (Monfort et al., 2001).
Chemical Properties Analysis
The chemical properties of nickel ammine bromide can be inferred from studies on nickel's coordination chemistry and reactivity. For example, the synthesis and characterization of nickel(II) complexes with ligands derived from disaccharides showcase nickel's ability to form stable complexes with various donors, which is relevant for understanding the stability and reactivity of nickel ammine bromide (Tanase et al., 1993).
Applications De Recherche Scientifique
-
- Nickel nanoparticles, which can be synthesized using nickel compounds, have wide-ranging applications in electronics .
- The unique properties of these nanoparticles depend on their physical and chemical attributes .
- The synthesis techniques can be manipulated to control the size and morphology of the nanoparticles .
- The final product of the decomposition of nickel ammine bromide was found to be nano-sized metallic nickel .
-
- Detailed investigation on the thermal behavior of hexaamminenickel (II) bromide has been carried out .
- The final product of the decomposition was found to be nano-sized metallic nickel .
- The intermediates formed during the thermal deamination stages were monitored by in situ temperature-resolved X-ray diffraction .
-
- Nickel nanoparticles can be synthesized by various methods for research and commercial applications .
- The synthesis techniques are classified into three main types, namely, top-down, bottom-up, and hybrids of top-down and bottom-up protocols including solvothermal, physical, and chemical approaches .
Safety And Hazards
Special hazards arising from Nickel ammine bromide include Hydrogen bromide gas and Nickel/nickel oxides . It is advised for firefighters to stay in the danger area only with self-contained breathing apparatus and to prevent skin contact by keeping a safe distance or by wearing suitable protective clothing .
Orientations Futures
Nickel ammine bromide can be used in the development of a distinct mechanistic paradigm for aryl amination using ligand-free nickel (II) salts . This process involves facile reductive elimination from the nickel metal center induced via a photoredox-catalyzed electron-transfer event . This could lead to the development of new methodologies for C–N cross-coupling reactions .
Propriétés
IUPAC Name |
azanide;nickel |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6H2N.Ni/h6*1H2;/q6*-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPZOOKWNAMVPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N6Ni-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel ammine bromide | |
CAS RN |
13601-55-3, 10534-88-0 |
Source


|
| Record name | Nickel ammine bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexamminenickel chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)











